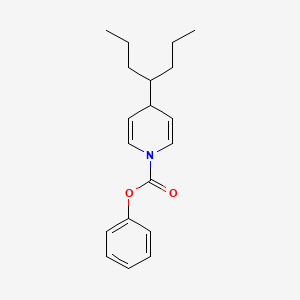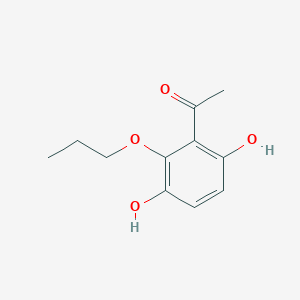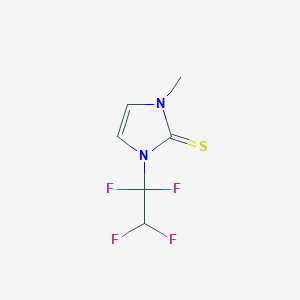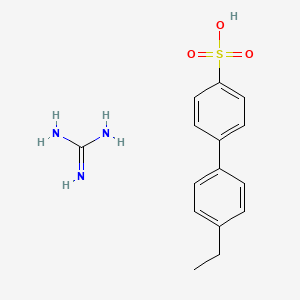![molecular formula C23H27N3O4 B12606739 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid CAS No. 886496-46-4](/img/structure/B12606739.png)
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using 3,4-dimethoxybenzene and a suitable electrophile.
Attachment of the piperidine-4-carboxylic acid moiety: This can be done through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyridine intermediate reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
作用机制
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group.
Imidazo[1,2-a]pyridine derivatives: Compounds with a similar imidazo[1,2-a]pyridine core.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
886496-46-4 |
|---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
1-[[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4/c1-15-4-7-21-24-22(17-5-6-19(29-2)20(12-17)30-3)18(26(21)13-15)14-25-10-8-16(9-11-25)23(27)28/h4-7,12-13,16H,8-11,14H2,1-3H3,(H,27,28) |
InChI 键 |
GMSUMRZYDOVSIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=C(C=C4)OC)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)




![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)


![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
